
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea, also known as MMPEU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the naturally occurring compound resveratrol, which is found in grapes, berries, and other plants. MMPEU has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
科学的研究の応用
Chemical Synthesis and Reactivity
Directed lithiation and subsequent reactions of related urea compounds have been utilized for synthesizing substituted products, highlighting the reactivity of such molecules under specific conditions (Smith et al., 2013). This process demonstrates the urea's utility in producing complex molecules through strategic functionalization.
Methodological Applications in Organic Synthesis
The Lossen rearrangement, facilitated by specific reagents, showcases an efficient pathway for synthesizing ureas from carboxylic acids, presenting a straightforward method for constructing urea derivatives with potential biological activities (Thalluri et al., 2014). This method emphasizes the adaptability and efficiency of synthesizing urea derivatives for further chemical exploration.
Enzyme Inhibition Studies
Urea derivatives have been studied for their inhibitory effects on physiologically relevant enzymes such as carbonic anhydrases and acetylcholinesterase, demonstrating significant inhibition profiles. This suggests their potential application in designing inhibitors for therapeutic purposes (Sujayev et al., 2016).
Antitumor Activities and Molecular Docking
Specific urea derivatives have been synthesized and evaluated for antitumor activities, with studies including molecular docking to rationalize their potencies in targeting proteins such as CDK4. These findings open avenues for the development of novel anticancer agents (Hu et al., 2018).
Catalytic Applications and Material Science
Urea derivatives have been utilized as catalysts in organic synthesis, illustrating their role in enhancing reaction efficiencies and selectivities. This application extends the utility of urea compounds beyond biological systems into material science and catalysis (Shu-jing, 2004).
特性
IUPAC Name |
1-(2-methoxyethyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-18-9-8-15-14(17)16-10-13(20-3)11-6-4-5-7-12(11)19-2/h4-7,13H,8-10H2,1-3H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJKPQVPEMKCEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC=CC=C1OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2388664.png)

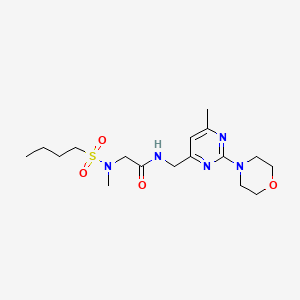
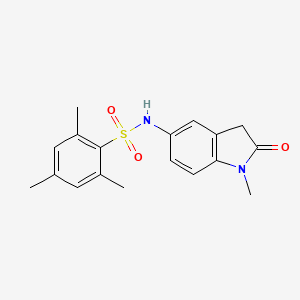
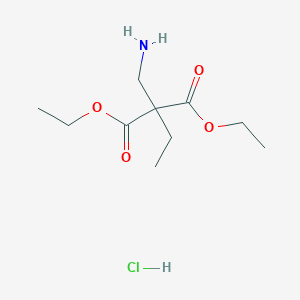
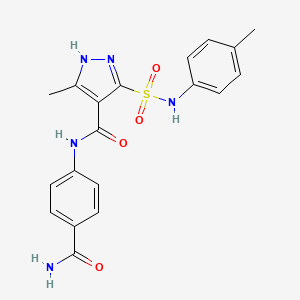
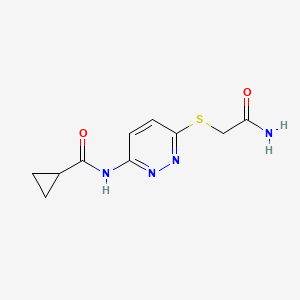



![1-(4-Chlorothieno[3,2-d]pyrimidin-2-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B2388682.png)